

A Comprehensive Technical Guide to the Spectroscopic Data of 2-Methyloctanal

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Compound of Interest

Compound Name: 2-Methyloctanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Methyloctanal** ($C_9H_{18}O$), a branched-chain aldehyde. While experimental spectra for this specific compound are not readily available in public databases, this document presents predicted data based on the well-established principles of NMR, IR, and Mass Spectrometry for aliphatic aldehydes. The information herein is intended to serve as a valuable reference for the identification and characterization of **2-Methyloctanal** and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methyloctanal**. These predictions are derived from typical values for similar aliphatic aldehydes and general principles of spectroscopy.

Table 1: Predicted 1H NMR Data for **2-Methyloctanal**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (CHO)	9.6 - 9.8	Doublet	~2-3
H-2	2.2 - 2.4	Multiplet	-
CH ₃ (at C2)	1.0 - 1.2	Doublet	~7
CH ₂ (alkyl chain)	1.2 - 1.6	Multiplet	-
CH ₃ (terminal)	0.8 - 1.0	Triplet	~7

Table 2: Predicted ¹³C NMR Data for **2-Methyloctanal**

Carbon	Chemical Shift (δ , ppm)
C-1 (CHO)	200 - 205
C-2	45 - 55
CH ₃ (at C2)	10 - 20
Alkyl Chain Carbons	20 - 40
Terminal CH ₃	~14

Table 3: Predicted Infrared (IR) Absorption Data for **2-Methyloctanal**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (Aldehyde)	1720 - 1740	Strong
C-H (Aldehyde)	~2720 and ~2820	Medium, Sharp
C-H (Alkyl)	2850 - 2960	Strong
CH ₂ Bend	~1465	Medium
CH ₃ Bend	~1375	Medium

Table 4: Predicted Major Mass Spectrometry (MS) Fragments for **2-Methyloctanal**

m/z	Proposed Fragment	Fragmentation Pathway
142	$[\text{C}_9\text{H}_{18}\text{O}]^+$	Molecular Ion (M^+)
113	$[\text{M} - \text{CHO}]^+$	Loss of the formyl radical
85	$[\text{M} - \text{C}_4\text{H}_9]^+$	Cleavage of the alkyl chain
71	$[\text{C}_5\text{H}_{11}]^+$	Cleavage of the alkyl chain
57	$[\text{C}_4\text{H}_9]^+$	McLafferty rearrangement product
43	$[\text{C}_3\text{H}_7]^+$	Alpha-cleavage

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon standardized experimental procedures. The following are generalized protocols for obtaining NMR, IR, and MS data for a liquid sample like **2-Methyloctanal**.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **2-Methyloctanal** (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl_3) and transferred to a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **^1H NMR Acquisition:** The spectrum is acquired on a 300-500 MHz NMR spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The spectrum is acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is used to ensure quantitative data.

2.2. Infrared (IR) Spectroscopy

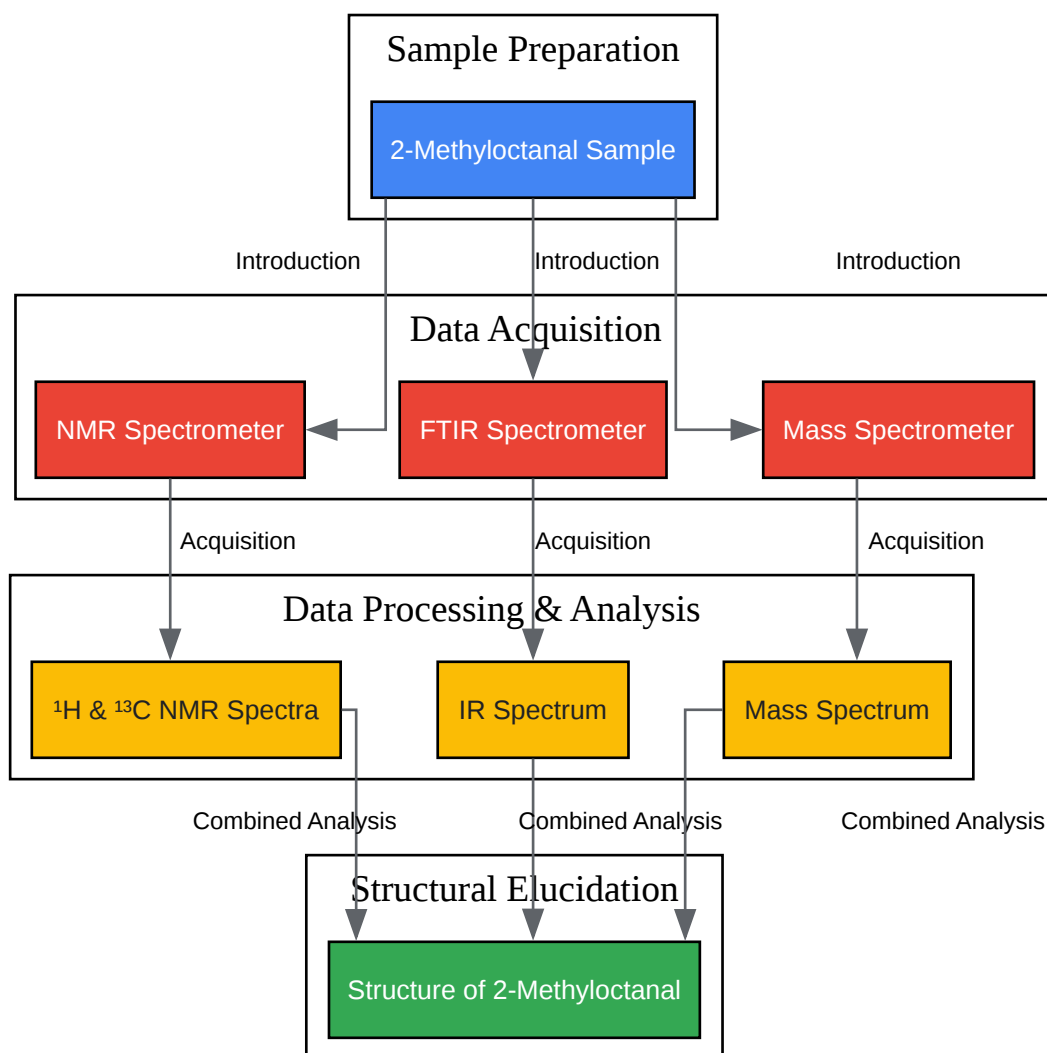
- **Sample Preparation:** For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

2.3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced directly via a heated probe or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a molecular ion peak.
- **Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected to generate the mass spectrum.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyloctanal**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Methyloctanal**. Researchers can use this information to aid in the identification and structural elucidation of this and related molecules.

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